Tenofovir hydrate
CAS No.: 206184-49-8
Cat. No.: VC0003814
Molecular Formula: C9H16N5O5P
Molecular Weight: 305.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 206184-49-8 |
|---|---|
| Molecular Formula | C9H16N5O5P |
| Molecular Weight | 305.23 g/mol |
| IUPAC Name | [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate |
| Standard InChI | InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1 |
| Standard InChI Key | PINIEAOMWQJGBW-FYZOBXCZSA-N |
| Isomeric SMILES | C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O |
| Canonical SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O |
| Melting Point | 276 - 280 °C |
Introduction
Chemical Structure and Properties
The molecular formula of tenofovir hydrate is CHNOP·HO, with a phosphonate group and adenine moiety critical for its antiviral activity. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 305.23 g/mol | |
| Solubility in Water | ~5 mg/mL | |
| Parent Compound (CID) | 464205 (Tenofovir) | |
| Hydration State | Monohydrate |
The hydrate form stabilizes the crystal lattice through hydrogen bonding between water molecules and phosphonate groups, which impacts its dissolution profile and bioavailability .
Crystallography and Polymorphism
Tenofovir hydrate exhibits complex polymorphism, with eight distinct crystalline forms identified. A 2024 study using X-ray and electron diffraction revealed two monohydrates (α-TEN·HO and β-TEN·HO) and multiple hydrates (TEN·xHO, x = 5.5–3) . Key findings include:
Structural Transitions During Dehydration
Dehydration of layered hydrates (e.g., TEN·5.5HO) proceeds via single-crystal-to-single-crystal or powder transformations, culminating in the anhydrous form (TEN). The α-monohydrate (density: 1.444 g/cm³) transitions irreversibly to the denser β-monohydrate (1.532 g/cm³) under ambient conditions .
| Form | Water Content (x) | Density (g/cm³) | Stability |
|---|---|---|---|
| TEN·5.5HO | 5.5 | 1.38 | Least stable |
| α-TEN·HO | 1.0 | 1.444 | Metastable |
| β-TEN·HO | 1.0 | 1.532 | Thermodynamically stable |
| Anhydrous TEN | 0.0 | 1.61 | High-temperature stable |
Hydrogen Bonding Network
In β-TEN·HO, water bridges phosphonate groups via O–H···O bonds (2.65–2.78 Å), while π···π stacking (3.4–3.6 Å) between adenine rings enhances lattice stability . Loss of water during dehydration alters these interactions, leading to conformational changes in the TEN zwitterion .
Pharmacokinetics and Bioavailability
Tenofovir hydrate’s low oral bioavailability (~25%–30%) has driven research into advanced delivery systems . Liposomal encapsulation improves gastrointestinal absorption and intracellular delivery:
| Formulation | Encapsulation Efficiency (%) | Caco-2 Permeability (×10⁻⁶ cm/s) |
|---|---|---|
| Liposomal TEN | 68.5 ± 3.2 | 12.4 ± 1.8 |
| Free TEN (control) | N/A | 2.1 ± 0.4 |
Film hydration methods yield liposomes with 65,000 rpm ultracentrifugation achieving optimal drug loading .
Pharmacological Mechanisms and Efficacy
Tenofovir hydrate inhibits viral reverse transcriptase by competing with endogenous deoxyadenosine triphosphate. Dose-dependent efficacy is observed in HIV-1 inhibition:
| Inoculum Size | EC50 (fmol/10⁶ cells) | EC90 (fmol/10⁶ cells) |
|---|---|---|
| 1 | 29 | 267 |
| 5 | 40 | 348 |
| 20 | 77 | 640 |
| 100 | 411 | 2,866 |
Higher inocula require significantly greater intracellular drug concentrations, underscoring the need for combination therapies .
Formulation Strategies and Innovations
To address solubility limitations, modified liposomes with long-circulating PEGylated lipids enhance reticuloendothelial system targeting. A 2017 study demonstrated:
-
Particle Size: 120–150 nm (dynamic light scattering)
-
Zeta Potential: −25 mV (enhanced mucosal adhesion)
Clinical Applications and Therapeutic Use
Tenofovir hydrate is indicated for:
-
HIV-1 Infection: Combined with emtricitabine in once-daily regimens.
-
Chronic Hepatitis B: 300 mg/day dosing reduces viral load by 4–5 log10 IU/mL .
Future Research Directions
-
Co-Crystallization: To enhance solubility without prodrug derivatization.
-
Electron Diffraction Mapping: Real-time analysis of dehydration-induced structural changes.
-
Targeted Liposomes: Functionalized with monoclonal antibodies for CNS penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume